molecular formula C23H22N4O3S B2662539 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894052-57-4

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No. B2662539
CAS RN: 894052-57-4
M. Wt: 434.51
InChI Key: JNBKEKZYGYFHKM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a dihydroquinoline ring, a pyrimidine ring, and a carboxamide group. These groups are common in many pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group is a bicyclic structure with a nitrogen atom in one of the rings . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds includes the synthesis and evaluation of derivatives for various biological activities, including cytotoxic, antimicrobial, antitubercular, and antifungal properties.

  • Cytotoxic Activity

    Derivatives of dibenz[f,ij]isoquinoline and benzo[e]perimidine, bearing cationic side chains, were synthesized from aminoanthraquinones and evaluated for cytotoxic activity. These compounds showed promising activity against in vivo subcutaneous colon 38 tumors in mice, with one derivative demonstrating curative activity in a refractory model Bu et al., 2001.

  • Antimicrobial and Antitubercular Activities

    Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity. Five analogs exhibited promising antitubercular agents with lower cytotoxicity profiles Marvadi et al., 2020.

  • Antifungal and Antibacterial Activities

    Fluoroquinolone-based 4-thiazolidinones were synthesized and screened for antifungal and antibacterial activities, indicating the potential use of these derivatives in treating microbial infections Patel & Patel, 2010.

Chemical Synthesis and Characterization

The chemical synthesis and characterization of similar compounds have been a focus of research, aiming at the development of new therapeutic agents.

  • Synthesis of Pyrimidine Derivatives

    A study described the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, outlining the potential for future pharmacological activity investigations Zaki et al., 2017.

  • Antioxidant Properties

    Synthesis and evaluation of 4-hydroxy quinolinone derivatives as antioxidants in lubricating grease were conducted, highlighting the potential industrial applications of these compounds Hussein et al., 2016.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a dihydroquinoline ring are used for their cardiovascular effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential uses. Given the presence of functional groups common in pharmaceuticals, it could be of interest in drug development .

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-26-22(30)18(21(29)25-17-10-3-2-4-11-17)14-24-23(26)31-15-20(28)27-13-7-9-16-8-5-6-12-19(16)27/h2-6,8,10-12,14H,7,9,13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBKEKZYGYFHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)N2CCCC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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